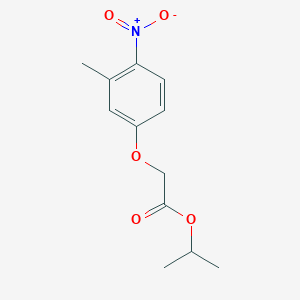

Isopropyl 3-methyl-4-nitrophenoxyacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 3-methyl-4-nitrophenoxyacetate is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 3-methyl-4-nitrophenoxyacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a phenolic precursor followed by esterification. For nitration, use nitric acid in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to avoid over-nitration. Esterification with isopropyl alcohol can be catalyzed by sulfuric acid or DCC (dicyclohexylcarbodiimide) under reflux. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves impurities.

- Structure : Use 1H/13C NMR to confirm ester linkages and nitro group placement. IR spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Mass spectrometry (ESI-MS) validates molecular weight .

Q. How should researchers handle stability challenges during storage of nitroaromatic esters like this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >120°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, ester substituents) influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the para position (relative to the ester) acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon. Compare reactivity using kinetic studies (e.g., SN2 reactions with sodium ethoxide in DMSO). Substituent effects can be quantified via Hammett plots, where σ values predict rate constants .

Q. What methodologies are appropriate for resolving contradictions in reported biological activity data for nitroaromatic esters like this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:

- Use isothermal titration calorimetry (ITC) to measure binding affinity consistently.

- Validate cytotoxicity results across multiple models (e.g., HEK293 vs. HepG2 cells) and control for metabolite interference via LC-MS .

Q. How can computational modeling predict the compound's interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with experimental data from surface plasmon resonance (SPR) for kinetic parameters (e.g., KD) .

Q. What strategies mitigate side reactions during functional group transformations (e.g., reduction of nitro to amine)?

- Methodological Answer : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50 psi selectively reduces nitro to amine without ester cleavage. Monitor pH to avoid hydrolysis (maintain pH 6–7). Alternative methods include using SnCl₂ in HCl, but this risks ester degradation .

属性

分子式 |

C12H15NO5 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC 名称 |

propan-2-yl 2-(3-methyl-4-nitrophenoxy)acetate |

InChI |

InChI=1S/C12H15NO5/c1-8(2)18-12(14)7-17-10-4-5-11(13(15)16)9(3)6-10/h4-6,8H,7H2,1-3H3 |

InChI 键 |

SSQBXROWCDTTPR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)OCC(=O)OC(C)C)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。